1-(1-Bromobutan-2-yl)-2-methylbenzene

Beschreibung

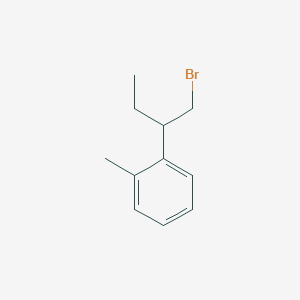

1-(1-Bromobutan-2-yl)-2-methylbenzene is a brominated aromatic compound featuring a branched butane chain with a bromine atom at the secondary carbon (C1) and a methyl group at the ortho position on the benzene ring. Its molecular formula is C11H15Br, and it is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel |

C11H15Br |

|---|---|

Molekulargewicht |

227.14 g/mol |

IUPAC-Name |

1-(1-bromobutan-2-yl)-2-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-3-10(8-12)11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3 |

InChI-Schlüssel |

YVJGVNXUTWRITP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CBr)C1=CC=CC=C1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromobutan-2-yl)-2-methylbenzene typically involves the bromination of 2-methylbutylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Bromobutan-2-yl)-2-methylbenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-(1-Bromobutan-2-yl)-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Molecular Structure and Substitution Patterns

Physical and Chemical Properties

Boiling Points and Stability :

- o-Xylyl bromide (C8H9Br) has a boiling point of ~220°C and requires storage at -20°C to prevent decomposition .

- 1-(3-Bromoprop-1-ynyl)-2-methylbenzene (C10H9Br) likely has lower thermal stability due to the reactive alkyne group .

- The target compound’s branched butane chain may reduce volatility compared to shorter-chain analogs.

Reactivity :

- Nucleophilic Substitution : The secondary bromine in this compound favors SN2 mechanisms, whereas o-Xylyl bromide (primary bromide) may undergo SN1 via benzyl carbocation stabilization .

- Electrophilic Aromatic Substitution : The ortho-methyl group directs incoming electrophiles to the para position, similar to other methyl-substituted aromatics .

Research Findings and Case Studies

- Steric Effects : In 1-(2-Nitrostyryl)-2-methylbenzene, the ortho-methyl group reduces reaction yields due to steric hindrance during cyclization (e.g., 64–73% yield for alkylation vs. 95% for less hindered analogs) .

- Medicinal Chemistry: The butane chain in (1-Bromo-2-methylbutan-2-yl)benzene (C11H15Br) is used to synthesize amino building blocks for drug development .

Biologische Aktivität

1-(1-Bromobutan-2-yl)-2-methylbenzene, with the molecular formula CHBr, is a brominated derivative of butylbenzene. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

The synthesis of this compound typically involves the bromination of 2-methylbutylbenzene. A common method for this reaction is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction generally occurs in solvents such as carbon tetrachloride or chloroform under reflux conditions.

Reaction Overview

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Bromine atom replaced by nucleophiles (e.g., hydroxide, amines) | Sodium hydroxide (NaOH) |

| Elimination | Formation of alkenes through dehydrohalogenation | Potassium tert-butoxide (KOtBu) |

| Oxidation | Methyl group oxidized to form carboxylic acids or ketones | Potassium permanganate (KMnO) |

Biological Activity

This compound has shown potential biological activity, particularly in the context of enzyme inhibition and receptor binding. Its structure allows for interactions with various biological targets, making it a candidate for studies related to pharmacology and toxicology.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:

- Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, forming new bonds and potentially leading to biologically active derivatives.

- Elimination Reactions : These can create double bonds that may interact with biological macromolecules.

- Oxidation : The oxidation of the methyl group can lead to the formation of more reactive functional groups that may enhance biological activity .

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds, providing insight into the potential applications of this compound:

- Enzyme Inhibition : Research indicates that brominated compounds can act as enzyme inhibitors. For example, studies on related brominated aromatic compounds have demonstrated their capacity to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antimicrobial Activity : Some derivatives of brominated compounds have shown antimicrobial properties. For instance, research has highlighted that certain brominated phenolic compounds exhibit significant antibacterial activity against various strains of bacteria .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of brominated derivatives on cancer cell lines have revealed that these compounds can induce apoptosis, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.